Boc-tyr(2,6-DI-CL-bzl)-OH

Catalog No.
S663271
CAS No.
40298-71-3
M.F
C21H23Cl2NO5
M. Wt
440,32 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-tyr(2,6-DI-CL-bzl)-OH

CAS Number

40298-71-3

Product Name

Boc-tyr(2,6-DI-CL-bzl)-OH

IUPAC Name

3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C21H23Cl2NO5

Molecular Weight

440,32 g/mole

InChI

InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

DODHIGHXRDNRPP-SFHVURJKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O

Synonyms

40298-71-3;Boc-Tyr(2,6-Cl2-Bzl)-OH;BOC-TYR(2,6-DI-CL-BZL)-OH;Boc-O-(2,6-dichlorobenzyl)-L-tyrosine;C21H23Cl2NO5;AmbotzBAA1441;AC1Q1MS0;15393_ALDRICH;SCHEMBL1309887;Boc-L-Tyr(2,6-cl2bzl)-OH;15393_FLUKA;CTK1D6626;DODHIGHXRDNRPP-SFHVURJKSA-N;MolPort-003-926-774;ZINC2539566;6458AH;K-8615;Boc-O-[(2,6-dichlorophenyl)-methyl]-L-tyrosine;N-tert-butoxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosine;N-(tert-Butoxycarbonyl)-O-(2,6-dichlorobenzyl)-L-tyrosine;O-[(2,6-Dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosine;(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(2,6-dichlorophenyl)methoxy]phenyl}propanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O

Peptide Synthesis:

Boc-Tyr(2,6-di-Cl-Bzl)-OH, also known as N-α-t.-Boc-O-2,6-dichlorobenzyl-L-tyrosine, is primarily used as a building block in solid-phase peptide synthesis (SPPS) []. SPPS is a chemical technique for efficiently creating peptides, which are chains of amino acids. Boc-Tyr(2,6-di-Cl-Bzl)-OH specifically incorporates the amino acid tyrosine (Tyr) into the peptide sequence, with the "2,6-di-Cl-Bzl" group protecting the side chain during the synthesis process []. This protecting group is later removed under specific conditions to reveal the functional hydroxyl group of tyrosine [].

Incorporation of Specific Properties:

The presence of the 2,6-dichlorobenzyl group (di-Cl-Bzl) in Boc-Tyr(2,6-di-Cl-Bzl)-OH offers certain advantages:

  • Increased hydrophobicity: The di-Cl-Bzl group introduces hydrophobicity to the side chain of tyrosine, which can influence the overall properties of the resulting peptide. This can be beneficial for studies on protein-protein interactions, membrane permeability, and self-assembly of peptides [, ].

Potential Applications:

By incorporating Boc-Tyr(2,6-di-Cl-Bzl)-OH into peptides, researchers can explore various scientific avenues, including:

  • Development of novel therapeutics: Peptides with specific properties, influenced by the di-Cl-Bzl group, could be designed for targeted drug delivery or as potential therapeutic agents themselves [].
  • Investigation of protein function: Studying how the di-Cl-Bzl group affects peptide interactions with other molecules can provide insights into protein function and potential therapeutic targets [].
  • Material science applications: Peptides containing Boc-Tyr(2,6-di-Cl-Bzl)-OH might be used to design new materials with specific functionalities, such as self-assembling structures or biocompatible materials [].

Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl (Boc-tyr(2,6-DI-CL-bzl)-OH) is a derivative of the amino acid tyrosine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 2,6-dichlorobenzyl substituent. The compound has the molecular formula C21H23Cl2NO5 and a molecular weight of 440.32 g/mol. It is commonly used in peptide synthesis due to its stability and solubility properties . The compound's structure includes a hydroxyl functional group, which is crucial for its reactivity in various

Typical for amino acids and their derivatives:

  • Deprotection Reaction: The Boc group can be removed under acidic conditions to yield free tyrosine, which can then participate in further reactions or peptide synthesis.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in drug development and synthesis.
  • Amide Formation: The amino group can react with carboxylic acids or activated carboxylic derivatives to form amides, facilitating peptide bond formation.
  • Halogenation: The dichlorobenzyl group may participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring .

The biological activity of Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl is primarily linked to its role as a building block in peptide synthesis. Tyrosine derivatives are known for their involvement in various biochemical pathways and functions, including:

  • Neurotransmitter Synthesis: Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine.
  • Antioxidant Properties: Tyrosine and its derivatives exhibit antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases.

Research into specific biological activities of Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl is limited but may be inferred from studies on related tyrosine derivatives .

The synthesis of Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl typically involves the following steps:

  • Starting Material: L-Tyrosine serves as the starting material.
  • Protection of the Amino Group: The amino group of L-Tyrosine is protected using tert-butoxycarbonyl chloride to form Boc-tyrosine.
  • Introduction of the 2,6-Dichlorobenzyl Group: This is achieved through a reaction with 2,6-dichlorobenzyl bromide or similar reagents under appropriate conditions.
  • Final Hydroxylation: The final product is obtained by ensuring that the hydroxyl group remains intact during the synthesis process .

Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl has several applications:

  • Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its stability and ease of handling.
  • Drug Development: Its derivatives may serve as potential pharmaceutical agents due to their biological properties.
  • Research Tool: Used in biochemical research for studying enzyme activity and protein interactions involving tyrosine residues .

Interaction studies involving Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl focus on its behavior in biological systems and its interactions with enzymes or receptors that recognize tyrosine residues. These studies help elucidate the compound's potential therapeutic effects and mechanisms of action within biological pathways.

Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl shares structural similarities with various other Boc-protected tyrosine derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Boc-TyrosineC11H13NO4Basic Boc-protected form without substitutions
Boc-Tyrosine(Benzyl)C16H19NO4Contains a benzyl group instead of dichlorobenzyl
Boc-Tyrosine(4-Chloro-Bzl)C16H18ClNO4Substituted with para-chlorobenzyl
Boc-Tyrosine(3-Nitro-Bzl)C16H18N2O5Contains a nitro group on the benzene ring
Boc-Tyrosine(2-Methyl-Bzl)C17H21NO4Methyl substitution on the benzene ring

Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl is unique due to its specific dichlorobenzyl substitution pattern, which may enhance its reactivity and selectivity in biochemical applications compared to other derivatives lacking such substituents .

XLogP3

5.2

Other CAS

40298-71-3

Wikipedia

L-Tyrosine, O-[(2,6-dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-

General Manufacturing Information

L-Tyrosine, O-[(2,6-dichlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]-: INACTIVE

Dates

Modify: 2023-08-15

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